molecular formula C23H23NO6 B2963825 N-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methylbenzenesulfonamide CAS No. 1029776-36-0

N-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methylbenzenesulfonamide

Cat. No. B2963825
CAS RN: 1029776-36-0
M. Wt: 409.438
InChI Key: HMKDGDYMTMCAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a sulfonamide, which is an organic compound containing a sulfonamide group that is S-linked to a benzene ring . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .

Scientific Research Applications

Cyclooxygenase-2 Inhibitors

Research has led to the synthesis and evaluation of derivatives that inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes, with the introduction of a fluorine atom enhancing COX1/COX-2 selectivity. This work has identified potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibitors

A series of N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids were designed to target tumor-associated carbonic anhydrase isoforms IX and XII, showing selectivity towards these enzymes. The study highlights the role of substitution patterns and stereochemistry in determining activity and selectivity towards carbonic anhydrase isozymes (Bianco et al., 2017).

Anticancer Activity

Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines. This research indicates the potential of these compounds as anticancer agents, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).

properties

IUPAC Name

(2-oxo-2-propan-2-yloxyethyl) 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-4-28-17-11-9-16(10-12-17)24-13-20(18-7-5-6-8-19(18)22(24)26)23(27)29-14-21(25)30-15(2)3/h5-13,15H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKDGDYMTMCAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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